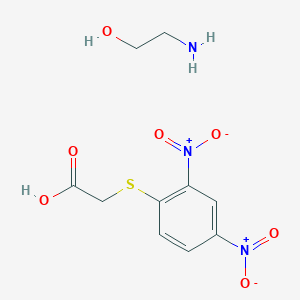
((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol(1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a hydroxyethyl group and a 2,4-dinitrophenylthioacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate typically involves a two-step process. The first step is the preparation of the hydroxyethyl ammonium salt, which is achieved by reacting mono-, di-, or tri-alkyl tertiary amines with hydrochloric acid and ethylene oxide under mild reaction conditions This reaction is carried out in an anhydrous solvent, such as ethanol, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The 2,4-dinitrophenylthioacetate moiety can be reduced to form amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate involves its interaction with molecular targets through its quaternary ammonium moiety. This positively charged group interacts with negatively charged cellular components, leading to disruption of cell membranes and inhibition of cellular processes. The 2,4-dinitrophenylthioacetate group can also form covalent bonds with nucleophiles, further enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate is unique due to its combination of a hydroxyethyl group and a 2,4-dinitrophenylthioacetate moiety. Similar compounds include:
Monoalkyl dimethyl hydroxyethyl ammonium chloride: Lacks the 2,4-dinitrophenylthioacetate group.
Didecyl methyl hydroxyethyl ammonium chloride: Contains a different alkyl chain length.
Trioctyl hydroxyethyl ammonium chloride: Has a different alkyl substitution pattern.
These similar compounds differ in their chemical properties and applications, highlighting the uniqueness of Mono(2-hydroxyethyl)ammonium 2,4-dinitrophenylthioacetate .
Eigenschaften
CAS-Nummer |
105892-20-4 |
|---|---|
Molekularformel |
C10H13N3O7S |
Molekulargewicht |
319.29 g/mol |
IUPAC-Name |
2-aminoethanol;2-(2,4-dinitrophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C8H6N2O6S.C2H7NO/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2 |
InChI-Schlüssel |
MNEKBQKPLOECLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
Synonyme |
((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















